rac-(4R,5S)-4-(aminomethyl)-1-ethyl-5-(pyridin-3-yl)pyrrolidin-2-one, trans

Descripción

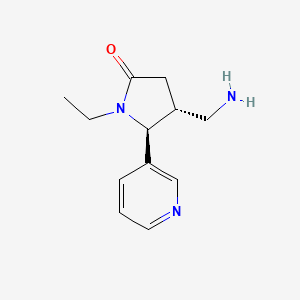

rac-(4R,5S)-4-(aminomethyl)-1-ethyl-5-(pyridin-3-yl)pyrrolidin-2-one, trans is a chiral pyrrolidinone derivative characterized by a stereochemically defined trans configuration at the 4R and 5S positions. Its structure includes:

- A pyrrolidin-2-one core.

- An aminomethyl group at the 4R position.

- A pyridin-3-yl substituent at the 5S position.

- An ethyl group at the 1-position of the ring.

Its racemic nature (rac-) indicates a 1:1 mixture of enantiomers, which may influence binding affinity and metabolic stability compared to enantiopure analogs .

Propiedades

IUPAC Name |

(4R,5S)-4-(aminomethyl)-1-ethyl-5-pyridin-3-ylpyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c1-2-15-11(16)6-10(7-13)12(15)9-4-3-5-14-8-9/h3-5,8,10,12H,2,6-7,13H2,1H3/t10-,12-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAKZNHAVAZJJJB-ZYHUDNBSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(C(CC1=O)CN)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1[C@@H]([C@H](CC1=O)CN)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of rac-(4R,5S)-4-(aminomethyl)-1-ethyl-5-(pyridin-3-yl)pyrrolidin-2-one, trans typically involves multi-step organic synthesis. One common method includes the following steps:

Formation of the Pyrrolidinone Core: This can be achieved through a cyclization reaction involving a suitable precursor.

Introduction of the Pyridine Group: This step often involves a nucleophilic substitution reaction where a pyridine derivative is introduced.

Resolution of Racemic Mixture: The final step involves the separation of the racemic mixture to obtain the desired enantiomer.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Aminomethyl Group Reactivity

The primary amine (-CH2NH2) participates in nucleophilic reactions:

-

Acylation : Reacts with acetyl chloride or acetic anhydride in dichloromethane (DCM) to form the acetamide derivative. This is a standard protection strategy for amines .

-

Reductive Amination : Forms secondary amines when reacted with aldehydes/ketones in the presence of NaBH(OAc)3, a method optimized for similar pyrrolidinone derivatives .

-

Schiff Base Formation : Reacts with aromatic aldehydes (e.g., benzaldehyde) to generate imines under mild conditions .

Example Reaction Table

Pyrrolidinone Ring Modifications

The lactam ring undergoes:

-

Ring-Opening : Hydrolysis under acidic (HCl) or basic (NaOH) conditions yields a linear amino acid derivative. Stability under standard conditions but degrades under extremes.

-

Alkylation : The 1-ethyl group can be substituted via nucleophilic displacement, though steric hindrance may limit reactivity .

Key Data

-

Acid Hydrolysis : 6 M HCl, reflux → Opens to 4-(aminomethyl)-5-(pyridin-3-yl)pentanoic acid.

-

Base Hydrolysis : 2 M NaOH, 80°C → Forms sodium carboxylate intermediate.

Pyridine Moiety Reactivity

The pyridine ring engages in:

-

Electrophilic Substitution : Limited due to electron-withdrawing effects; nitration requires harsh conditions (HNO3/H2SO4, 100°C) .

-

Coordination Chemistry : Acts as a ligand for transition metals (e.g., Mn²⁺, Ir³⁺), forming complexes used in catalysis .

Example Coordination Reaction

-

Metal Complexation : Pyridine nitrogen binds to [Ir(cod)Cl]2 in DCM, enabling catalytic applications .

Industrial-Scale Synthetic Optimization

Key methods for scalable production include:

-

Continuous Flow Reactors : Improve yield and purity for hydrogenation or protection steps.

-

High-Throughput Screening : Identifies optimal conditions (e.g., solvent: trifluoroethanol suppresses side reactions) .

Optimized Reaction Conditions

| Step | Conditions | Yield |

|---|---|---|

| Boc Protection | Boc2O, DMAP, DCM, 0°C → RT | 92% |

| Reductive Amination | Piperidine, NaBH(OAc)3, DCE, RT | 95% |

Stability and Degradation

Aplicaciones Científicas De Investigación

Inhibition of Enzymes

The compound has been investigated for its inhibitory effects on various enzymes, particularly arginase. Arginase plays a crucial role in the urea cycle and is implicated in several pathological conditions, including cancer and cardiovascular diseases. Studies have shown that derivatives of this compound can exhibit significant inhibition of human arginase isoforms (hARG-1 and hARG-2), with IC values in the nanomolar range, indicating strong potential for therapeutic use in conditions where arginase inhibition is beneficial .

Neurological Disorders

Research into the central nervous system (CNS) effects of pyrrolidine derivatives suggests that rac-(4R,5S)-4-(aminomethyl)-1-ethyl-5-(pyridin-3-yl)pyrrolidin-2-one may have neuroprotective properties. These properties make it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate neurotransmitter systems could be pivotal in developing new therapies .

Anti-inflammatory Properties

Recent studies have identified this compound as a potential anti-inflammatory agent. Its mechanism involves the inhibition of lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. The compound demonstrated an IC value significantly lower than traditional anti-inflammatory drugs, suggesting enhanced efficacy and fewer side effects .

Synthesis and Derivative Development

The synthesis of rac-(4R,5S)-4-(aminomethyl)-1-ethyl-5-(pyridin-3-yl)pyrrolidin-2-one has been optimized through various methods including multi-component reactions and Ugi reactions. These synthetic pathways are essential for producing analogs with modified properties that can further enhance biological activity or selectivity for specific targets .

Case Studies

Mecanismo De Acción

The mechanism of action of rac-(4R,5S)-4-(aminomethyl)-1-ethyl-5-(pyridin-3-yl)pyrrolidin-2-one, trans involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

Table 1: Key Structural Differences Among Pyrrolidinone Derivatives

*Molecular weight calculated based on formula C12H18N3O.

Key Observations:

Replacing ethyl with 2-methoxyethyl (as in ) introduces polarity, which may improve solubility but could alter metabolic stability due to ether linkage susceptibility to oxidation.

5-Position Substituent Diversity: The pyridin-3-yl group (target compound and ) provides a hydrogen-bond acceptor via the nitrogen atom, which is absent in pyrazolyl analogs (e.g., ). This may enhance binding to targets with aromatic or polar residues.

Molecular Weight Trends :

- The target compound (MW ~220) occupies a mid-range molecular weight compared to analogs (205–266 g/mol), balancing bioavailability and target engagement.

Physicochemical and Functional Implications

Table 2: Hypothesized Property Comparisons

Functional Insights:

- Target vs. : The ethyl group may confer better metabolic stability than methyl due to reduced susceptibility to oxidative demethylation. However, methyl analogs might exhibit faster systemic clearance .

- Target vs. Pyrazolyl Analogs : Pyridin-3-yl-containing compounds (target, ) are more likely to engage in π-π stacking or polar interactions compared to pyrazolyl derivatives, which prioritize steric or hydrophobic interactions .

Actividad Biológica

rac-(4R,5S)-4-(aminomethyl)-1-ethyl-5-(pyridin-3-yl)pyrrolidin-2-one, trans is a chiral compound that has garnered attention in pharmacology and medicinal chemistry due to its potential biological activities. This compound features a pyrrolidinone core and a pyridine moiety, which are common structural motifs in many biologically active substances. The following sections will detail its synthesis, biological mechanisms, and activity, supported by research findings and case studies.

Synthesis

The synthesis of rac-(4R,5S)-4-(aminomethyl)-1-ethyl-5-(pyridin-3-yl)pyrrolidin-2-one typically involves multiple steps:

- Formation of the Pyrrolidinone Core : This is generally achieved through cyclization reactions involving suitable precursors.

- Introduction of the Pyridine Group : This step often includes nucleophilic substitution reactions where pyridine derivatives are introduced.

- Resolution of Racemic Mixture : The final step may involve chiral resolution to isolate the desired enantiomer.

Industrial production methods optimize these steps for higher yields and purity using techniques such as continuous flow reactors and high-throughput screening .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It is believed to modulate the activity of these targets, leading to various biological effects. Research indicates that the compound may affect pathways related to neurotransmission and cellular signaling .

Pharmacological Properties

The compound has been investigated for several pharmacological properties:

- Neuroactive Effects : Studies suggest that it may have implications in modulating neurotransmitter systems, potentially impacting conditions like depression or anxiety.

- Antitumor Activity : Preliminary research indicates that similar compounds can exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology .

Case Studies

- Antivascular Activity : In a study evaluating cyclopropyl compounds similar to rac-(4R,5S)-4-(aminomethyl)-1-ethyl-5-(pyridin-3-yl)pyrrolidin-2-one, it was found that certain configurations exhibited significant tubulin polymerization inhibition, leading to anti-tumor effects in melanoma cells .

- G Protein-Coupled Receptor (GPCR) Interaction : The compound's interaction with GPCRs has been explored, showing potential for modulating signaling pathways that could lead to therapeutic effects in various diseases .

Comparative Analysis

To understand the uniqueness of rac-(4R,5S)-4-(aminomethyl)-1-ethyl-5-(pyridin-3-yl)pyrrolidin-2-one, it is useful to compare it with related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-(aminomethyl)-1-cyclopropyl-5-(pyridin-4-yl)pyrrolidin-2-one | Cyclopropyl group | Antitumor activity |

| 4-(aminomethyl)-1-cyclopropyl-5-(pyridin-3-yl)pyrrolidin-2-one | Cyclopropyl group | Neuroactive effects |

Q & A

Q. Advanced Research Focus

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze trans-configuration stability. Compare torsional angles (C4-C5-N-Cpyridine) with X-ray crystallography data .

- Molecular dynamics (MD) : Simulate solvation effects (e.g., explicit water models) to assess hydrogen bonding between the aminomethyl group and pyrrolidinone carbonyl .

- Docking studies : Use AutoDock Vina to model interactions with biological targets (e.g., kinases or GPCRs), prioritizing residues within 4Å of the pyridin-3-yl group .

How should researchers design stability studies to evaluate degradation pathways under accelerated conditions?

Q. Basic Research Focus

- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and oxidative stress (3% H₂O₂). Monitor via LC-MS for:

- Kinetic analysis : Apply Arrhenius equations to extrapolate shelf-life at 25°C, assuming linear degradation rates .

What analytical techniques are critical for characterizing solid-state polymorphs of this compound?

Q. Advanced Research Focus

- XRPD : Identify polymorphs by comparing experimental diffractograms (e.g., 2θ = 5–40°) with simulated patterns from single-crystal data .

- DSC/TGA : Detect hydrate formation (endothermic peaks ~100°C) or decomposition (exothermic events >200°C) .

- ssNMR : Use ¹³C cross-polarization magic-angle spinning (CP-MAS) to distinguish amorphous vs. crystalline phases via chemical shift dispersion .

How can the compound’s pharmacokinetic profile be optimized without altering its core structure?

Q. Advanced Research Focus

- Prodrug strategies : Esterify the aminomethyl group (e.g., acetyl or pivaloyl) to enhance lipophilicity and BBB penetration .

- Salt formation : Pair with counterions (e.g., HCl or trifluoroacetate) to improve aqueous solubility. Validate via phase-solubility diagrams .

- Co-crystallization : Use co-formers (e.g., succinic acid) to modify dissolution rates while retaining trans-configuration .

What safety precautions are essential when handling this compound in vitro?

Q. Basic Research Focus

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods for weighing and synthesis steps to prevent inhalation of fine particles .

- First aid : For accidental exposure, rinse skin with water for 15 minutes and seek medical evaluation of neurotoxic or irritant effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.